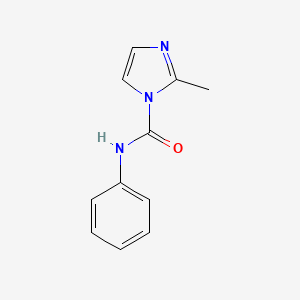

2-Methyl-N-phenyl-1H-imidazole-1-carboxamide

CAS No.: 56023-08-6

Cat. No.: VC7981147

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56023-08-6 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2-methyl-N-phenylimidazole-1-carboxamide |

| Standard InChI | InChI=1S/C11H11N3O/c1-9-12-7-8-14(9)11(15)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,15) |

| Standard InChI Key | CMVWVHMASYCKAL-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CC1=NC=CN1C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Methyl-N-phenyl-1H-imidazole-1-carboxamide is systematically named according to IUPAC conventions, reflecting its imidazole ring substituted at positions 1 and 2. The compound’s molecular formula corresponds to a monoisotopic mass of 201.090 g/mol, as calculated from isotopic distribution . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 56023-08-6 |

| Molecular Weight | 201.228 g/mol |

| Exact Mass | 201.090 g/mol |

| Topological Polar Surface Area (TPSA) | 38.13 Ų |

| Partition Coefficient (LogP) | 1.99 |

Synonyms for this compound include 1H-Imidazole-1-carboxamide, 2-methyl-N-phenyl- and 1-phenylcarbamoyl-2-methyl-imidazole, underscoring its recognition across chemical literature .

Structural Elucidation

The imidazole ring adopts a planar configuration, with the methyl group at position 2 and the phenylcarboxamide group at position 1. X-ray crystallography of analogous compounds, such as benzimidazole derivatives, has confirmed the absolute positioning of substituents through analysis of bond lengths and angles . For instance, in related structures, methyl groups at the 2-position exhibit van der Waals interactions with adjacent aromatic systems, potentially influencing conformational stability . Nuclear magnetic resonance (NMR) spectroscopy further supports this assignment, with characteristic signals for imidazole protons appearing between δ 7.0–8.0 ppm and methyl groups resonating near δ 2.5 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-N-phenyl-1H-imidazole-1-carboxamide can be inferred from methods used for analogous imidazole derivatives. A plausible route involves cyclocondensation of 2-methylimidazole with phenyl isocyanate under catalytic conditions (Scheme 1) :

Alternative approaches may employ nitro-reduction reactions, as demonstrated in the synthesis of benzimidazole analogs . For example, nitro precursors are reduced using zinc powder in the presence of ammonium chloride, followed by amide coupling with phenyl isocyanates . Yields for such reactions typically range from 51–56%, with purification via silica gel chromatography .

Optimization Challenges

Key challenges include minimizing byproducts from imidazole tautomerism and ensuring regioselective substitution. In related studies, protecting groups such as trityl or acrylonitrile have been employed to direct functionalization to specific nitrogen atoms . For instance, N-1 alkylation of imidazoles requires deprotonation with sodium hydride prior to reaction with alkyl halides .

Physicochemical Properties

Solubility and Stability

While experimental solubility data for 2-methyl-N-phenyl-1H-imidazole-1-carboxamide are unavailable, its LogP value of 1.99 suggests moderate lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane . The compound’s stability under ambient conditions remains uncharacterized, though analogous imidazoles are generally stable in dry, inert atmospheres.

Spectroscopic Characterization

-

NMR: Expected signals include a singlet for the methyl group (δ ~2.5 ppm), aromatic protons from the phenyl ring (δ ~7.3–7.5 ppm), and imidazole protons (δ ~7.8–8.1 ppm) .

-

NMR: Carbonyl carbons resonate near δ 165 ppm, while imidazole carbons appear between δ 120–140 ppm .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for purity analysis. Mobile phases often comprise acetonitrile-water mixtures with 0.1% trifluoroacetic acid .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 201.1 ([M+H]), consistent with the compound’s molecular weight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume